4-[(2-hydroxyphenyl)diazenyl]-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide
Description
4-[(2-hydroxyphenyl)diazenyl]-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring
Properties
IUPAC Name |
4-[(2-hydroxyphenyl)diazenyl]-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c17-16(24)21-15(23)14(13(20-21)10-6-2-1-3-7-10)19-18-11-8-4-5-9-12(11)22/h1-9,20,22H,(H2,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHDJOSYTILDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=S)N)N=NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-hydroxyphenyl)diazenyl]-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide typically involves a multi-step process. One common method includes the diazotization of 2-aminophenol followed by coupling with 3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and diazenyl groups.
Reduction: Reduction of the diazenyl group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(2-hydroxyphenyl)diazenyl]-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized as a dye intermediate and in the production of corrosion inhibitors.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. In biological systems, it may interact with cellular targets such as enzymes and receptors, leading to inhibition or activation of specific pathways. The diazenyl group is particularly important for its reactivity and ability to form stable complexes with metal ions, which can be crucial in its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-hydroxyphenyl)diazenyl]benzoic acid
- 4-[(4-bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one
Uniqueness
4-[(2-hydroxyphenyl)diazenyl]-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide is unique due to its specific structural features, such as the combination of a diazenyl group with a pyrazole and carbothioamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
